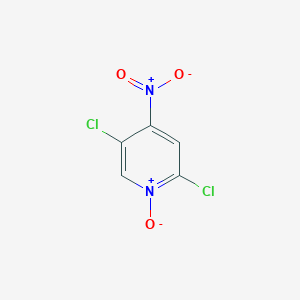

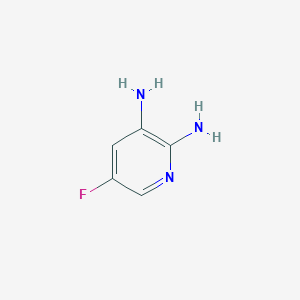

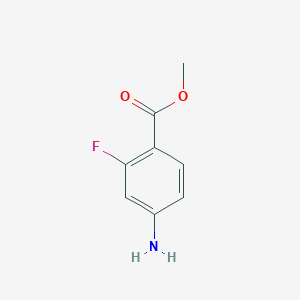

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and specific reagents. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized to form polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene from fluoro(triisopropylsilyl)acetylene through thermochemical or photochemical transformation is another example of the complex synthetic routes required for such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often determined using techniques such as X-ray crystallography, as seen in the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene . Gas electron diffraction (GED) and quantum chemical calculations have been used to investigate the geometric structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene, revealing a perpendicular conformation of the C-O-C plane to the benzene ring .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to be an effective reagent for the fluorination of aromatic substrates, indicating the potential for electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the polyimide films derived from fluorinated diamines . The fluorination of benzene rings has been found to significantly enhance solubility, thermal stability, moisture resistance, and optical properties of fluorinated polyimides . Additionally, the presence of fluorine can lead to the formation of microdomains with distinct fluoro and hydrocarbon regions, as observed in N-(2,3,5,6-tetrafluoropyridin-4-yl)benzene-diamines .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile : This intermediate, synthesized from m-fluoro-(trifluoromethyl)benzene, plays a crucial role in the synthesis of bicalutamide, highlighting the compound's significance in pharmaceutical manufacturing processes (Zhang Tong-bin, 2012).

Polymer Synthesis and Characterization : The compound has been used in the synthesis of hyperbranched poly(arylene ether)s, indicating its utility in advanced polymer chemistry (Susanta Banerjee et al., 2009).

Photoredox Catalysis in Organic Synthesis : The compound is instrumental in the field of photoredox catalysis, particularly for the fluoroalkylation of aryl alkenes, underscoring its significance in organic synthesis (J. Rong et al., 2017).

Material Science and Chemistry

Material Development : Research shows its role in developing novel fluorine-containing polyetherimide, demonstrating the compound's relevance in creating new materials (Yu Xin-hai, 2010).

Analytical Chemistry : The compound has been utilized as a derivatization reagent for the determination of biogenic amines in wines, indicating its application in analytical chemistry (A. Jastrzębska et al., 2016).

Structural Analysis and Conformation Study : Gas Electron Diffraction and Quantum Chemical Calculations have been used to investigate its geometric structure and conformational properties, showcasing its significance in molecular structure determination (I. F. Shishkov et al., 2004).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties and uses. For example, a Safety Data Sheet for a related compound, 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as causing severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

The future directions for the use of trifluoromethyl-containing compounds are promising. They are finding increased utility as substituents in bioactives . For example, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This suggests that there could be further applications for trifluoromethyl-containing compounds in the future.

Propiedades

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGWOCJKDODZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621406 |

Source

|

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

CAS RN |

1214383-47-7 |

Source

|

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.